Acide 3-(4,4-difluoro-2-(hydroxyméthyl)pyrrolidin-1-yl)propanoïque

Vue d'ensemble

Description

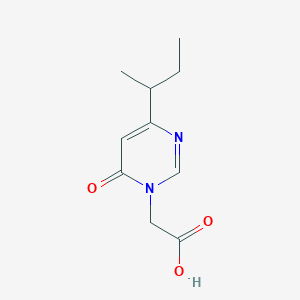

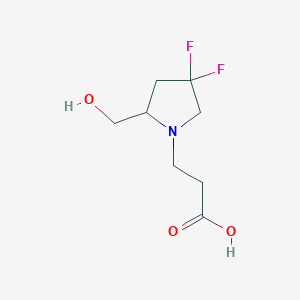

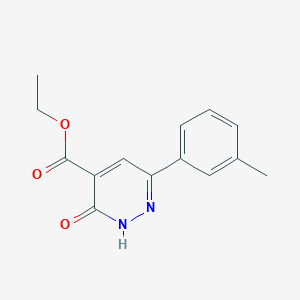

3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13F2NO3 and its molecular weight is 209.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Le composé appartient à la classe des dérivés de la pyrrolidine, largement utilisés par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L'intérêt pour cet échafaudage saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .

Activité biologique

Les dérivés de la pyrrolidine, y compris l'"acide 3-(4,4-difluoro-2-(hydroxyméthyl)pyrrolidin-1-yl)propanoïque", ont été trouvés pour présenter une variété d'activités biologiques . Les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments, en raison du mode de liaison différent aux protéines énantiosélectives .

Tests pharmaceutiques

Ce composé est disponible pour les tests pharmaceutiques . Des étalons de référence de haute qualité sont utilisés pour des résultats précis .

Agonistes inverses RORγt

Le composé a été utilisé dans la découverte de nouveaux agonistes inverses RORγt . Ce sont des cibles thérapeutiques potentielles pour les maladies auto-immunes .

Activités anti-inflammatoires et analgésiques

Les dérivés de l'indole, qui sont structurellement similaires aux dérivés de la pyrrolidine, ont montré des activités anti-inflammatoires et analgésiques . Cela suggère des applications potentielles de l'"this compound" dans ces domaines.

Synthèse chimique

Le composé peut être synthétisé à partir de différents précurseurs cycliques ou acycliques . Il peut également être obtenu par fonctionnalisation de cycles de pyrrolidine préformés .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound might interact with its targets in a unique and specific manner.

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its predicted density of 1114±006 g/cm3 and boiling point of 2637±230 °C, might influence its bioavailability .

Result of Action

Compounds with similar structures, such as indole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Analyse Biochimique

Biochemical Properties

3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to form stable interactions with enzymes such as hydrolases and oxidoreductases. These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the compound’s binding to the active sites of these enzymes. Additionally, 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid on various types of cells and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). By influencing these pathways, 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid can alter gene expression and cellular metabolism. For instance, it has been observed to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with inflammatory responses .

Molecular Mechanism

At the molecular level, 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the biosynthesis of pro-inflammatory mediators. The compound’s binding to these enzymes’ active sites prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, thereby reducing inflammation. Additionally, 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid can activate transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the expression of antioxidant proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and enhanced cellular resilience to oxidative stress .

Dosage Effects in Animal Models

The effects of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid in animal models are dose-dependent. At low doses, the compound has been found to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular components and disruption of normal cellular functions .

Metabolic Pathways

3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion to various metabolites. These metabolites can then undergo further biotransformation through conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and excretion. The compound’s involvement in these metabolic pathways can influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

The transport and distribution of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play crucial roles in the cellular uptake and efflux of the compound. These transporters help regulate the compound’s localization and accumulation within different tissues, thereby influencing its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid is essential for its activity and function. The compound is often directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play critical roles in directing the compound to these compartments. The localization of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid within these organelles can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

3-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO3/c9-8(10)3-6(4-12)11(5-8)2-1-7(13)14/h6,12H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGKEVBYEWIHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)CCC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)

![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)

![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)